molecular formula C23H25N3O4 B3017665 (2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone CAS No. 858557-69-4

(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone

Cat. No.: B3017665
CAS No.: 858557-69-4
M. Wt: 407.47
InChI Key: MPMGADZKWJDRRX-UHFFFAOYSA-N
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Description

MUN57694 is a chemical compound known for its role as an inhibitor of the 26S proteasome . The 26S proteasome is a protein complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. MUN57694 has a molecular formula of C23H25N3O4 and a molecular weight of 407.46 .

Scientific Research Applications

MUN57694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a research tool to study the mechanisms of proteasome inhibition and protein degradation.

    Biology: MUN57694 is employed in biological studies to investigate the role of the proteasome in cellular processes and disease states.

    Medicine: It has potential therapeutic applications in treating diseases characterized by abnormal protein degradation, such as cancer and neurodegenerative disorders.

    Industry: MUN57694 is used in the development of new drugs and therapeutic agents targeting the proteasome.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Future Directions

The future directions of research involving this compound are not clear from the available information .

Preparation Methods

The synthesis of MUN57694 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. it generally involves the use of organic solvents and reagents under controlled temperature and pressure conditions . Industrial production methods for MUN57694 are not widely published, but they likely involve large-scale organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

MUN57694 undergoes various chemical reactions, including:

Comparison with Similar Compounds

MUN57694 is unique in its specific inhibition of the 26S proteasome. Similar compounds include:

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15-7-9-16(10-8-15)21-24-22(30-25-21)17-11-13-26(14-12-17)23(27)20-18(28-2)5-4-6-19(20)29-3/h4-10,17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMGADZKWJDRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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